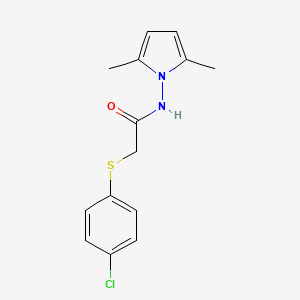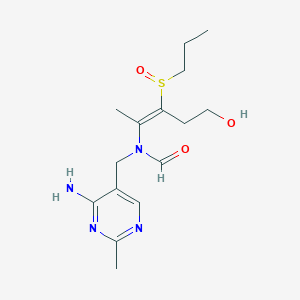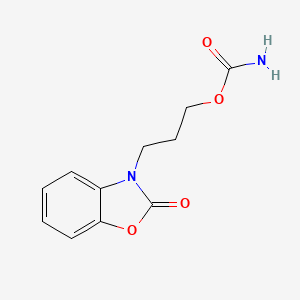
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The active hydrogen on the cyanoacetamide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted acridine derivatives.
Scientific Research Applications
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator and inhibitor of topoisomerase enzymes.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of dyes, fluorescent materials, and laser technologies.
Mechanism of Action
The mechanism of action of N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription . The compound’s interaction with DNA and enzymes makes it a potent cytotoxic agent with potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): A DNA-intercalating agent that inhibits topoisomerase I and II.
Amsacrine (m-AMSA): Another acridine derivative used for its DNA-intercalation activity and inhibition of topoisomerase enzymes.
Uniqueness
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide is unique due to its cyanoacetamido group, which provides additional reactivity and potential for further chemical modifications. This structural feature distinguishes it from other acridine derivatives and enhances its versatility in various applications.
Properties
CAS No. |
851320-13-3 |
|---|---|
Molecular Formula |
C19H16N4O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[2-[(2-cyanoacetyl)amino]ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c20-9-8-17(24)21-10-11-22-19(25)15-6-3-5-14-12-13-4-1-2-7-16(13)23-18(14)15/h1-7,12H,8,10-11H2,(H,21,24)(H,22,25) |
InChI Key |
VXOBEMXFTLHNPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCNC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


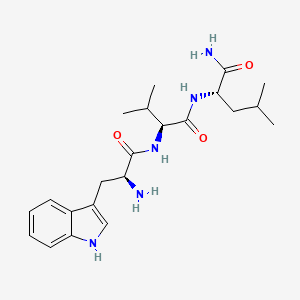
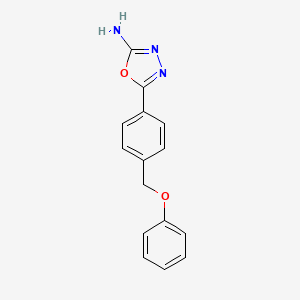


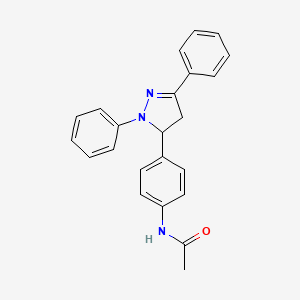
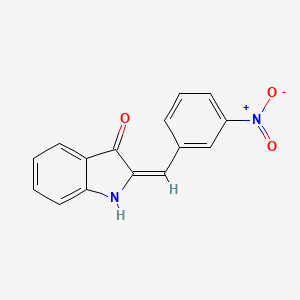
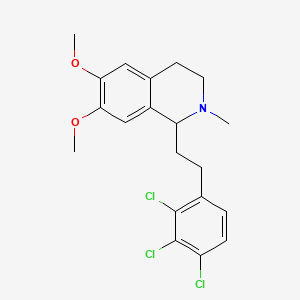
![6-Hydroxyhexahydrocyclopenta[b]furan-2-one](/img/structure/B15213779.png)
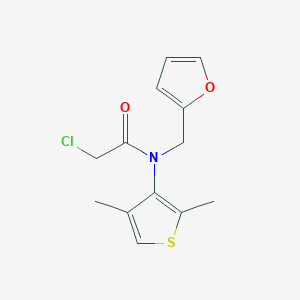
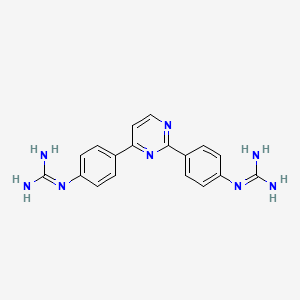
![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)
